molecular formula C10H12BrNO2 B1528260 2-Bromo-6-isopropoxybenzamide CAS No. 1369952-83-9

2-Bromo-6-isopropoxybenzamide

Cat. No.: B1528260
CAS No.: 1369952-83-9
M. Wt: 258.11 g/mol
InChI Key: MLWJPMKFCWZKQD-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropoxybenzamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and an isopropoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-isopropoxybenzamide typically involves the bromination of 6-isopropoxybenzamide. One common method is to start with 6-isopropoxybenzamide and react it with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to control the reaction conditions more precisely and improve yield. Additionally, the use of catalysts or alternative brominating agents may be explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-isopropoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-isopropoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-isopropoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-isopropoxybenzamide is unique due to the presence of both a bromine atom and an isopropoxy group on the benzamide ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities that are different from its analogs .

Properties

IUPAC Name

2-bromo-6-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWJPMKFCWZKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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